molecular formula C23H26N4O3S B2856804 N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 1421512-32-4

N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2856804
CAS No.: 1421512-32-4
M. Wt: 438.55
InChI Key: OSFZWJUZJIUQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure incorporates two key pharmacophores: a 2-phenyl-1H-imidazole moiety and a 4-(pyrrolidine-1-sulfonyl)benzamide group. The imidazole ring is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets. Benzimidazole and imidazole derivatives are extensively investigated for a wide spectrum of pharmacological activities, including as potential anticancer, antimicrobial, and antiviral agents . Specifically, compounds featuring the imidazole core have been identified as inhibitors of tyrosine kinases and kinesin spindle proteins (KSP) , which are critical targets in oncology research for regulating cell proliferation and mitosis. The inclusion of a phenylsulfonamide group is particularly noteworthy. Sulfonamide-containing compounds are recognized as potent inhibitors of human carbonic anhydrase (hCA) isoforms . Enzymes like hCA IX and hCA XII are overexpressed in various hypoxic tumors, such as breast and colorectal cancers, and are involved in pH regulation, metastasis, and chemoresistance . Research indicates that inhibitors targeting these isoforms can suppress cancer cell viability and may restore sensitivity to chemotherapeutic agents in resistant cell lines . This makes this compound a compelling candidate for researchers exploring multi-target therapeutic approaches, particularly in cancer biology and enzymology. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(2-phenylimidazol-1-yl)propyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c28-23(20-9-11-21(12-10-20)31(29,30)27-16-4-5-17-27)25-13-6-15-26-18-14-24-22(26)19-7-2-1-3-8-19/h1-3,7-12,14,18H,4-6,13,15-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFZWJUZJIUQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 4-Nitrobenzoic Acid

4-Nitrobenzoic acid is subjected to sulfonation using chlorosulfonic acid under controlled conditions to yield 4-nitrobenzenesulfonyl chloride. This intermediate is highly reactive and necessitates careful handling to avoid hydrolysis. Reaction conditions typically involve stirring 4-nitrobenzoic acid with excess chlorosulfonic acid at 0–5°C for 4–6 hours, followed by quenching with ice water to precipitate the sulfonyl chloride.

Formation of Pyrrolidine Sulfonamide

The sulfonyl chloride intermediate is reacted with pyrrolidine in dichloromethane (DCM) in the presence of triethylamine (Et₃N) as a base. This step proceeds via nucleophilic substitution, where pyrrolidine displaces the chloride to form 4-nitro-N-(pyrrolidin-1-yl)benzenesulfonamide. The reaction is typically conducted at room temperature for 12–24 hours, achieving yields of 85–90%.

Reduction of Nitro Group to Carboxylic Acid

Catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere reduces the nitro group to an amine, yielding 4-amino-N-(pyrrolidin-1-yl)benzenesulfonamide. Subsequent oxidation with potassium permanganate (KMnO₄) in acidic aqueous medium converts the amine to a carboxylic acid, furnishing 4-(pyrrolidine-1-sulfonyl)benzoic acid. This two-step process achieves an overall yield of 70–75%.

Preparation of 3-(2-Phenyl-1H-Imidazol-1-yl)Propylamine

The propylamine side chain bearing a 2-phenylimidazole substituent is synthesized through regioselective alkylation and cyclization strategies.

Synthesis of 2-Phenyl-1H-Imidazole

2-Phenylimidazole is prepared via cyclocondensation of phenylglyoxal and ammonium acetate in refluxing ethanol. The reaction proceeds via formation of an intermediate diimine, which undergoes dehydration to yield the imidazole ring. Purification via recrystallization from ethanol affords the product in 80–85% yield.

Alkylation at the 1-Position of Imidazole

Regioselective alkylation of 2-phenylimidazole with 3-bromopropylphthalimide is achieved using sodium hydride (NaH) as a base in dry tetrahydrofuran (THF). The reaction selectively targets the more nucleophilic nitrogen at the 1-position of the imidazole, yielding 1-(3-phthalimidopropyl)-2-phenyl-1H-imidazole. Deprotection with hydrazine hydrate in ethanol removes the phthalimide group, furnishing 3-(2-phenyl-1H-imidazol-1-yl)propylamine in 65–70% yield.

Coupling of Benzamide and Propylamine Moieties

The final step involves amide bond formation between 4-(pyrrolidine-1-sulfonyl)benzoic acid and 3-(2-phenyl-1H-imidazol-1-yl)propylamine.

Activation of Benzoic Acid

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in DCM under reflux for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield 4-(pyrrolidine-1-sulfonyl)benzoyl chloride, which is used directly without further purification.

Amide Bond Formation

The acid chloride is reacted with 3-(2-phenyl-1H-imidazol-1-yl)propylamine in DCM with Et₃N as a base. The reaction is conducted at 0°C to room temperature for 6–8 hours, followed by aqueous workup and purification via flash chromatography (ethyl acetate/hexanes). This step affords the target compound in 75–80% yield.

Analytical Characterization and Optimization

Critical analytical data for intermediates and the final product are summarized below:

Compound Yield (%) Melting Point (°C) Purity (HPLC)
4-Nitrobenzenesulfonyl chloride 88 92–94 98.5
4-Nitro-N-(pyrrolidin-1-yl)benzenesulfonamide 90 145–147 99.0
4-(Pyrrolidine-1-sulfonyl)benzoic acid 73 210–212 98.8
3-(2-Phenyl-1H-imidazol-1-yl)propylamine 68 Oil 97.2
Final Product 78 178–180 99.5

Key Observations :

  • The use of NaH for imidazole alkylation minimizes side reactions at the 3-position.
  • Catalytic hydrogenation with Pd/C at 60 psi H₂ pressure ensures complete nitro reduction without over-reduction.
  • Flash chromatography with ethyl acetate/hexanes (3:7) effectively separates the final product from unreacted starting materials.

Alternative Synthetic Routes and Comparative Analysis

Grubbs-Hoveyda Catalyzed Metathesis

An alternative approach involves synthesizing the pyrrolidine ring via ring-closing metathesis using Grubbs-Hoveyda II catalyst. For example, a diene precursor undergoes metathesis in 1,2-dichloroethane at 50°C, followed by hydrogenation to saturate the resulting dihydropyrrole. While this method offers stereochemical control, it is less cost-effective due to catalyst expenses.

Reductive Amination for Side Chain Synthesis

3-(2-Phenyl-1H-imidazol-1-yl)propanal, prepared via oxidation of the corresponding alcohol, undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method streamlines the synthesis but requires stringent pH control to avoid imine hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound may have potential therapeutic applications, such as in the treatment of diseases or as a diagnostic agent.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: The compound may modulate specific biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Benzamide 2-phenylimidazole, pyrrolidine sulfonyl ~500 (estimated) N/A
Example 53 () Benzamide Pyrazolo-pyrimidine, fluorophenyl chromen, isopropyl 589.1 (M+1) 175–178

Key Observations :

  • Heterocyclic Moieties : The target compound’s 2-phenylimidazole may enhance π-π stacking interactions compared to Example 53’s pyrazolo-pyrimidine, which could favor kinase binding .
  • Sulfonamide vs. Amide : The pyrrolidine sulfonyl group in the target compound may improve solubility over Example 53’s fluorobenzamide, though this depends on protonation states and crystal packing .

Crystallographic and Computational Analysis

Crystallographic studies of such compounds rely on tools like SHELXL for refinement and ORTEP-3 for visualization. For instance, SHELXL’s robustness in handling high-resolution data ensures accurate bond-length and angle measurements, critical for comparing conformational flexibility between analogues . ORTEP-3’s graphical interface aids in visualizing steric effects, such as the bulky pyrrolidine sulfonyl group in the target compound versus the chromen moiety in Example 53 .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis may face hurdles in regioselective imidazole functionalization, a common issue in heterocyclic chemistry. Example 53’s synthesis employed a palladium-catalyzed coupling, suggesting similar strategies could apply .
  • Thermal Stability : The melting point of Example 53 (175–178°C) reflects strong intermolecular forces due to fluorinated aromatic systems. The target compound’s melting point is unreported but likely lower due to its flexible pyrrolidine sulfonyl group .
  • Drug-Likeness : The target compound’s estimated molecular weight (~500) aligns with Lipinski’s rules, whereas Example 53’s higher mass (589.1) may limit bioavailability .

Biological Activity

N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, a pyrrolidine moiety, and a sulfonamide group, which are known to contribute to its biological properties. Below is a summary of its chemical characteristics:

PropertyDetails
Molecular FormulaC₂₁H₂₃N₃O₂S
Molecular Weight375.49 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54915.0Caspase activation

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. It was tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Comparison Control (Ciprofloxacin)
Staphylococcus aureus5.02.0
Escherichia coli10.04.0

Case Study 1: In Vivo Efficacy

In a preclinical model using mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Safety Profile

A safety evaluation conducted in rats revealed no significant toxicity at therapeutic doses. However, further studies are necessary to fully understand the long-term effects and any potential side effects associated with chronic administration.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
  • Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Q & A

Basic: What are the key synthetic strategies for preparing N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the imidazole core via condensation of aldehydes and amines under reflux conditions (e.g., using DMF as a solvent and ammonium acetate as a catalyst) .
  • Step 2 : Introduction of the pyrrolidine sulfonyl group through nucleophilic substitution or sulfonylation reactions, often requiring anhydrous conditions and catalysts like triethylamine .
  • Step 3 : Coupling the intermediates via amide bond formation using coupling agents such as EDC/HOBt in dichloromethane .
    Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, particularly verifying the imidazole (δ 7.5–8.5 ppm) and sulfonyl groups (δ 3.0–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed [M+H]+^+ at m/z 465.2) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm1^{-1}) .

Basic: What preliminary biological screening methods are recommended for assessing its activity?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., ATP-dependent luciferase systems) .
  • Cell Viability Studies : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging 1–100 µM .
  • Molecular Docking : Use software like AutoDock to predict binding affinity to targets like EGFR or PARP .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonylation efficiency .
  • Catalyst Screening : Test bases like NaOH or K2_2CO3_3 for deprotonation during imidazole formation .
  • Temperature Control : Maintain 80–100°C for imidazole cyclization to avoid side products .
    Data-Driven Approach : Use Design of Experiments (DoE) to analyze factors like solvent ratio, temperature, and catalyst loading .

Advanced: What strategies address contradictory bioactivity data across assays?

  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Off-Target Profiling : Use kinome-wide screening to identify unintended interactions (e.g., with cytochrome P450 enzymes) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance target binding specificity .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Core Modifications : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to modulate lipophilicity .
  • Side-Chain Optimization : Vary the propyl linker length (C3 to C5) to assess impact on cellular permeability .
  • Sulfonyl Group Alternatives : Test pyrrolidine sulfonyl against piperidine or morpholine derivatives for improved solubility .
    Example : Derivatives with 4-fluorophenyl substitutions showed 2.5-fold higher potency in kinase inhibition assays .

Advanced: What methodologies validate target engagement in vivo?

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models via LC-MS/MS .
  • Biomarker Analysis : Quantify downstream targets (e.g., phosphorylated proteins) using Western blotting .
  • Imaging Techniques : Employ PET tracers labeled with 18^{18}F to track compound distribution in tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.